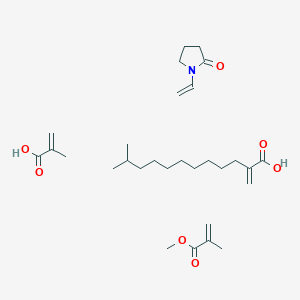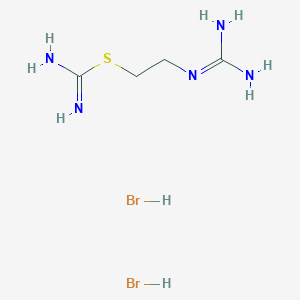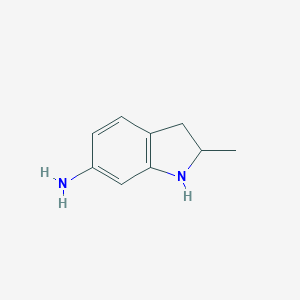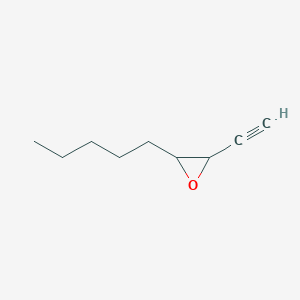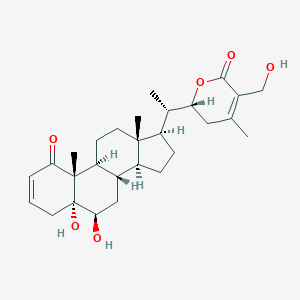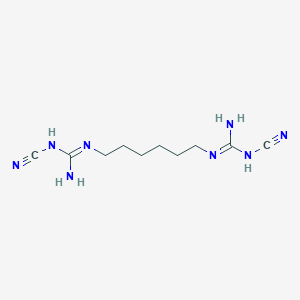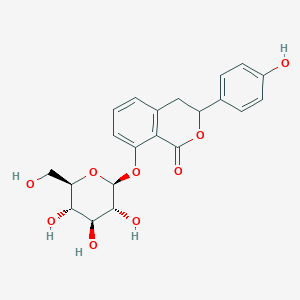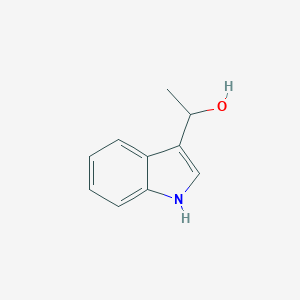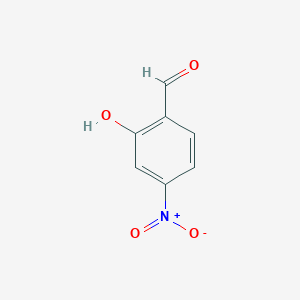![molecular formula C20H26O2S2 B020875 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] CAS No. 101012-80-0](/img/structure/B20875.png)
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol], also known as DTBP, is a widely used antioxidant in scientific research. It is a synthetic compound that belongs to the group of phenolic antioxidants. DTBP is commonly used in laboratory experiments to protect biological samples from oxidative damage caused by reactive oxygen species (ROS).
Mécanisme D'action
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] works by scavenging ROS, which are highly reactive molecules that can cause cellular damage. ROS are produced naturally in the body during metabolic processes, but their levels can increase under conditions of oxidative stress, such as exposure to toxins or radiation. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] neutralizes ROS by donating hydrogen atoms, which can break the chain reaction of free radical formation and prevent oxidative damage.
Effets Biochimiques Et Physiologiques
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has been shown to have a range of biochemical and physiological effects. It has been shown to protect against oxidative damage in various tissues, including the liver, heart, and brain. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has also been shown to have anti-inflammatory effects, and it has been used to reduce inflammation in animal models of arthritis and colitis. Additionally, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has been shown to protect against UV-induced skin damage and to improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily added to biological samples. It is also non-toxic and has a low molecular weight, which allows it to penetrate cell membranes. However, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has some limitations. It can interfere with some biochemical assays, and it may not be effective in all cell types or tissues. Additionally, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] can have pro-oxidant effects at high concentrations, which can lead to oxidative damage.
Orientations Futures
There are several future directions for research on 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]. One area of interest is the development of more effective antioxidants that can target specific ROS or cellular pathways. Another area of interest is the use of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] in combination with other antioxidants or drugs to enhance its protective effects. Additionally, there is a need for more research on the long-term effects of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] on human health, as well as on its potential use in the prevention and treatment of diseases associated with oxidative stress.
Conclusion
In conclusion, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is a widely used antioxidant in scientific research. It is synthesized by a simple and cost-effective process and works by scavenging ROS to prevent oxidative damage. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has a range of biochemical and physiological effects and is commonly used in cell culture studies and animal and human studies. While 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has several advantages for lab experiments, it also has some limitations. There are several future directions for research on 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol], including the development of more effective antioxidants and the use of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] in combination with other antioxidants or drugs.
Méthodes De Synthèse
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is synthesized by the reaction of 2,6-di-tert-butylphenol with carbon disulfide in the presence of sodium hydroxide. The resulting intermediate is then treated with hydrogen peroxide to yield 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]. The synthesis of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is a relatively simple and cost-effective process, making it a popular choice for antioxidant research.
Applications De Recherche Scientifique
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is widely used in scientific research as an antioxidant to protect biological samples from oxidative damage. It is commonly used in cell culture studies, as well as in animal and human studies. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has been shown to protect against oxidative stress-induced cell death, and it has also been used to prevent oxidative damage in various tissues, including the liver, heart, and brain.
Propriétés
Numéro CAS |
101012-80-0 |
|---|---|
Nom du produit |
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] |
Formule moléculaire |
C20H26O2S2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
5-tert-butyl-2-[(4-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)13-7-9-17(15(21)11-13)23-24-18-10-8-14(12-16(18)22)20(4,5)6/h7-12,21-22H,1-6H3 |
Clé InChI |
IIODSQVVTNEMIN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(C)(C)C)O)O |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(C)(C)C)O)O |
Synonymes |
2,2'-dithiobis[5-(1,1-dimethylethyl)phenol] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




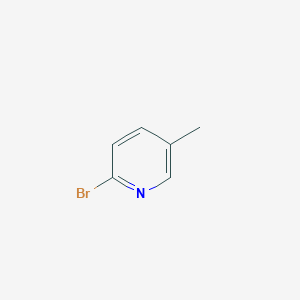
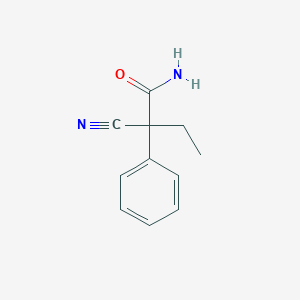
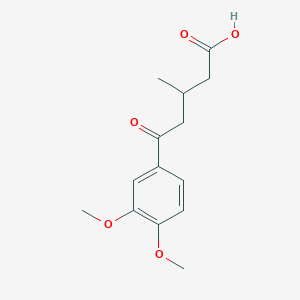
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
